1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
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Overview
Description
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that features a unique combination of adamantyl, piperazine, methoxyphenyl, and trifluoromethyl pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves multiple steps:
Formation of the Piperazine Derivative: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via reactions involving adamantane derivatives, such as the oxidative dehydrogenation of adamantanes.
Attachment of the Methoxyphenyl and Trifluoromethyl Pyrimidinyl Groups: These groups can be introduced through nucleophilic substitution reactions involving appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group may enhance binding affinity, while the piperazine and pyrimidinyl groups can interact with specific active sites, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic Acid: Shares the adamantyl group but lacks the piperazine and pyrimidinyl groups.
4-(4-Methoxyphenyl)-6-(Trifluoromethyl)-2-Pyrimidinamine: Contains the methoxyphenyl and trifluoromethyl pyrimidinyl groups but lacks the adamantyl and piperazine groups.
Uniqueness
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F3N4O2S/c1-37-22-4-2-21(3-5-22)23-13-24(28(29,30)31)33-26(32-23)38-17-25(36)34-6-8-35(9-7-34)27-14-18-10-19(15-27)12-20(11-18)16-27/h2-5,13,18-20H,6-12,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMDUCWTYQHROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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